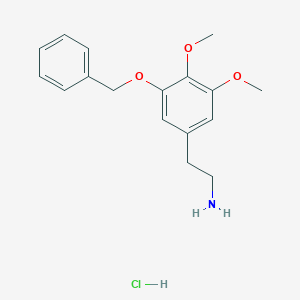
Benzeneethanamine,3,4-dimethoxy-5-(phenylmethoxy)-,hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneethanamine,3,4-dimethoxy-5-(phenylmethoxy)-,hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its distinct chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine,3,4-dimethoxy-5-(phenylmethoxy)-,hydrochloride typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with phenylmethanol in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with ethanamine under controlled conditions to yield the final product. The reaction conditions often involve specific temperatures, pressures, and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. Advanced purification techniques such as crystallization and chromatography are employed to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneethanamine,3,4-dimethoxy-5-(phenylmethoxy)-,hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major products are typically alcohols or amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Benzeneethanamine,3,4-dimethoxy-5-(phenylmethoxy)-,hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interaction with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzeneethanamine,3,4-dimethoxy-5-(phenylmethoxy)-,hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that alter cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzeneethanamine,3,4-dimethoxy-2-(phenylmethoxy)-
- Benzeneethanamine,3,4-dimethoxy-5-propoxy-
- Benzeneethanamine,3,4-dimethoxy-5-propyl-
Uniqueness
Benzeneethanamine,3,4-dimethoxy-5-(phenylmethoxy)-,hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C17H22ClNO3 |
|---|---|
Molekulargewicht |
323.8 g/mol |
IUPAC-Name |
2-(3,4-dimethoxy-5-phenylmethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C17H21NO3.ClH/c1-19-15-10-14(8-9-18)11-16(17(15)20-2)21-12-13-6-4-3-5-7-13;/h3-7,10-11H,8-9,12,18H2,1-2H3;1H |
InChI-Schlüssel |
IKUDKBCSLCFNOX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)CCN)OCC2=CC=CC=C2)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


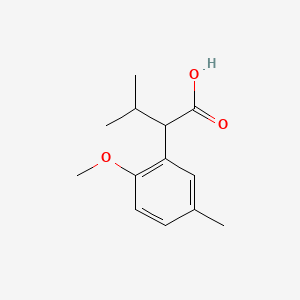
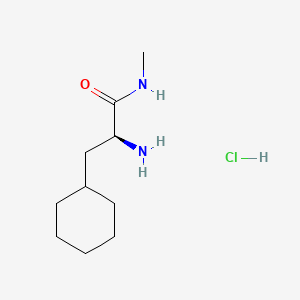
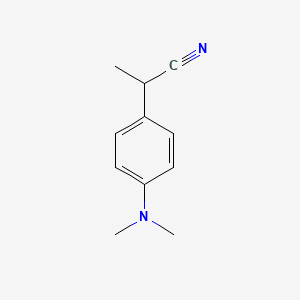
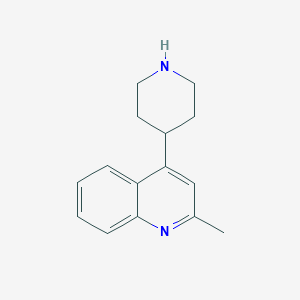

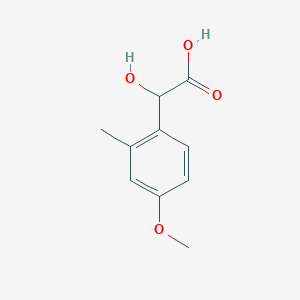
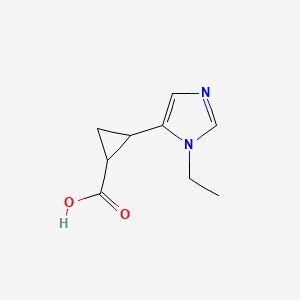
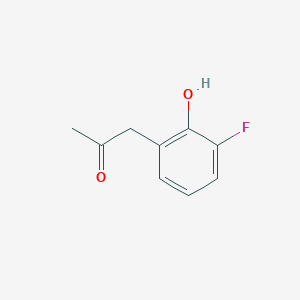
![O-[2-(3-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B13596876.png)

![3-Oxo-1-[3-(trifluoromethoxy)phenyl]cyc lobutanecarbonitrile](/img/structure/B13596879.png)



